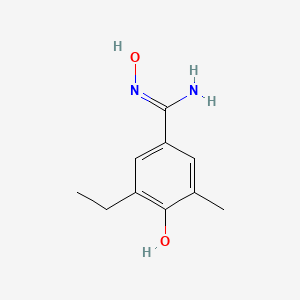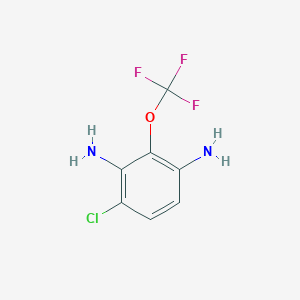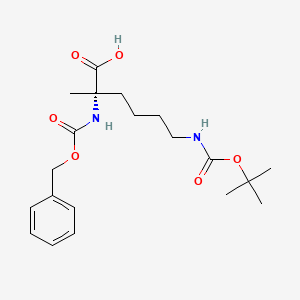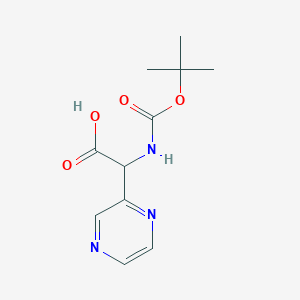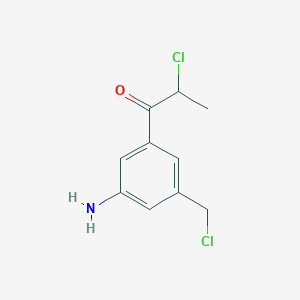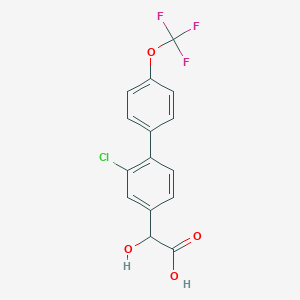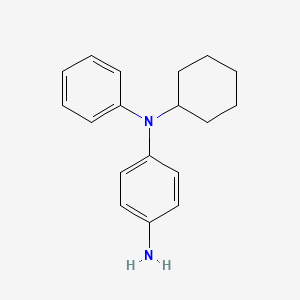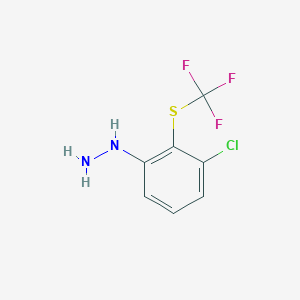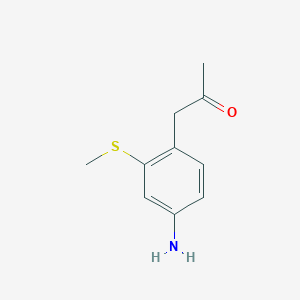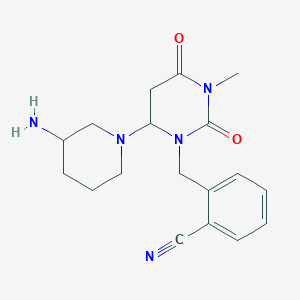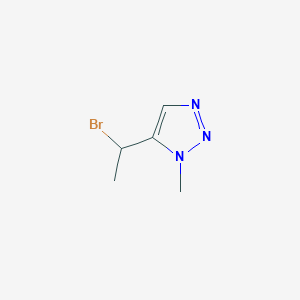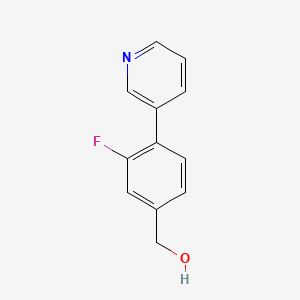
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanol is an organic compound that features a fluorine atom, a pyridine ring, and a phenyl group with a methanol substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® for the fluorination step, which is a highly effective fluorinating reagent . The reaction conditions often require a basic environment to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (3-Fluoro-4-(pyridin-3-yl)phenyl)methanol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-Fluoro-4-(pyridin-3-yl)phenyl)aldehyde or (3-Fluoro-4-(pyridin-3-yl)phenyl)carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which (3-Fluoro-4-(pyridin-3-yl)phenyl)methanol exerts its effects depends on its interaction with molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, further affecting the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine: Similar structure but with an amine group instead of methanol.
(3-Fluoro-4-(pyridin-3-yl)phenyl)carboxylic acid: Contains a carboxylic acid group instead of methanol.
(3-Fluoro-4-(pyridin-3-yl)phenyl)aldehyde: Features an aldehyde group in place of methanol.
Uniqueness
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanol is unique due to the presence of the methanol group, which can be easily modified to create a variety of derivatives. This flexibility makes it a valuable compound in synthetic chemistry and drug development.
Eigenschaften
Molekularformel |
C12H10FNO |
|---|---|
Molekulargewicht |
203.21 g/mol |
IUPAC-Name |
(3-fluoro-4-pyridin-3-ylphenyl)methanol |
InChI |
InChI=1S/C12H10FNO/c13-12-6-9(8-15)3-4-11(12)10-2-1-5-14-7-10/h1-7,15H,8H2 |
InChI-Schlüssel |
CYIYFEOCCSMFJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=C2)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


